2-(2-甲基苯甲酰)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

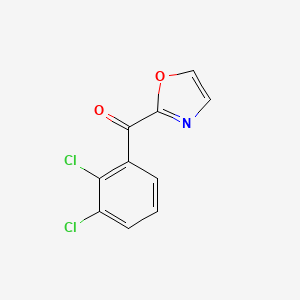

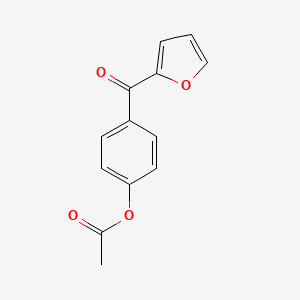

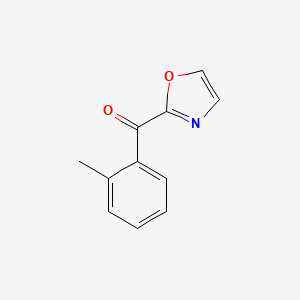

2-(2-Methylbenzoyl)oxazole is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are important in medicinal chemistry due to their wide spectrum of biological activities . The empirical formula of 2-(2-Methylbenzoyl)oxazole is C11H9NO2 and it has a molecular weight of 187.19 .

Synthesis Analysis

Oxazole compounds, including 2-(2-Methylbenzoyl)oxazole, can be synthesized using various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

Oxazoles, including 2-(2-Methylbenzoyl)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can undergo direct arylation and alkenylation reactions efficiently catalyzed by palladium . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methylbenzoyl)oxazole include a molecular weight of 187.19 and a density of 1.171g/cm3 . The boiling point is 328.4ºC at 760 mmHg .科学研究应用

金属诱导的互变异构化和跨金属化

2-(2-甲基苯甲酰)恶唑及其相关化合物,如恶唑和噻唑分子,已被研究其进行金属诱导的互变异构化的能力。研究表明,当 N-配位到锰(i) 时,这些分子可以转化为它们相应的卡宾互变异构体。这种转化通过酸碱反应发生,导致跨金属化到金(i),从而深入了解这些分子在异金属体系中的行为 (Ruiz & Perandones,2009)。

恶唑合成中的金催化氧化策略

该化合物也已在恶唑合成的背景下进行了研究。研究表明,金催化的氧化策略可有效用于 2,4-恶唑的模块化合成。该过程涉及末端炔烃和羧酰胺之间的 [3 + 2] 环化,突出了 2-(2-甲基苯甲酰)恶唑在促进复杂化学转化中的潜力 (Luo 等人,2012)。

相互作用的量子化学模拟

2-甲基-5,7-二硝基苯并[d]恶唑(一种与 2-(2-甲基苯甲酰)恶唑结构相关的化合物)与四氢化硼酸根离子的相互作用已使用量子化学建模进行了研究。这项研究提供了对电子结构和潜在反应途径的宝贵见解,展示了该化合物在先进化学建模和模拟中的相关性 (Blokhin 等人,2019)。

结构和电子研究

进一步的研究探索了 2-甲基-5,7-二硝基苯并[d]恶唑的空间和电子结构,强调了其在氢化物 σ-加成物合成中的潜力。量子化学研究的结果与实验数据非常吻合,表明所用计算方法的稳健性,并证实了此类化合物在合成具有潜在生物应用的新衍生物方面的潜力 (Mukhtorov 等人,2019)。

未来方向

Oxazole derivatives, including 2-(2-Methylbenzoyl)oxazole, continue to be a significant area of research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely focus on the synthesis of diverse oxazole derivatives and screening them for various biological activities . Additionally, advancements in synthetic strategies for oxazole derivatives are also a key area of future research .

作用机制

Target of Action

Oxazole derivatives, in general, have been known to interact with various enzymes and receptors in biological systems . These interactions often involve non-covalent bonds, which allow the compound to influence the function of these targets .

Mode of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets in a way that inhibits their normal function, leading to the observed biological effects.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological pathways due to their interactions with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions.

Result of Action

Given the reported biological activities of oxazole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

(2-methylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHRYSRGUSAEID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642068 |

Source

|

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzoyl)oxazole | |

CAS RN |

898759-53-0 |

Source

|

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。